molecular formula C6H4ClFN2O2 B011740 5-Chloro-4-fluoro-2-nitroaniline CAS No. 104222-34-6

5-Chloro-4-fluoro-2-nitroaniline

Cat. No. B011740
Key on ui cas rn: 104222-34-6
M. Wt: 190.56 g/mol
InChI Key: VRJKEIWZSOHDOH-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 3a general procedure 10, SOCl2 (2.8 ml, 28.8 mmol) in water (15 ml), CuCl (26 mg, 0.26 mmol), 5-chloro-4-fluoro-2-nitroaniline (1 g, 5.2 mmol), NaNO2 (522 mg, 7.5 mmol) and conc. HCl (10 ml) gave the title compound (1.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
522 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
CuCl
Quantity
26 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]([Cl:4])Cl.[Cl:5][C:6]1[C:7]([F:16])=[CH:8][C:9]([N+:13]([O-:15])=[O:14])=[C:10]([CH:12]=1)N.N([O-])=[O:18].[Na+].Cl>O.Cl[Cu]>[Cl:5][C:6]1[C:7]([F:16])=[CH:8][C:9]([N+:13]([O-:15])=[O:14])=[C:10]([S:2]([Cl:4])(=[O:1])=[O:18])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=CC(=C(N)C1)[N+](=O)[O-])F
Step Four
Name
Quantity
522 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Seven
Name
CuCl
Quantity
26 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)S(=O)(=O)Cl)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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